2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide is a compound characterized by its intricate structure featuring both benzisothiazole and acetamide moieties
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-10-12(6-4-7-13(10)19(22)23)17-15(20)9-18-16(21)11-5-2-3-8-14(11)26(18,24)25/h2-8H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMDTHOMXXZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves a multi-step process. Common synthetic routes include the cyclization of precursor compounds under controlled conditions.
Industrial Production Methods: Industrially, this compound can be produced via high-throughput methods that ensure purity and scalability. Reactions often involve controlled temperature and pressure conditions, with specific catalysts to ensure efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution reactions. It can also participate in coupling reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes strong oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Substitution: Employs conditions conducive to nucleophilic or electrophilic substitution, often in the presence of a base or acid catalyst.
Major Products Formed: Depending on the reaction conditions, the major products can vary. Oxidation might yield sulfoxides, while reduction typically results in the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry: The compound is utilized as an intermediate in the synthesis of other complex molecules due to its versatile reactive sites.
Biology: Its unique structure allows it to act as a ligand in biological assays, binding to specific proteins or enzymes, making it valuable in biochemical research.
Medicine: Potential medicinal applications include its use as a scaffold in drug development, particularly for anti-inflammatory and antimicrobial agents.
Industry: In industry, the compound finds use in the production of advanced materials, including polymers and specialty chemicals due to its stability and reactive properties.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets. It can inhibit enzyme activity or modulate receptor interactions. The pathways involved typically include binding to active sites and altering biochemical pathways critical for cellular functions.
Comparison with Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methylphenyl)acetamide
Each of these compounds shares structural similarities but differs in substituent groups, which can significantly impact their reactivity and applications.
And there you have it—a comprehensive look at 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
